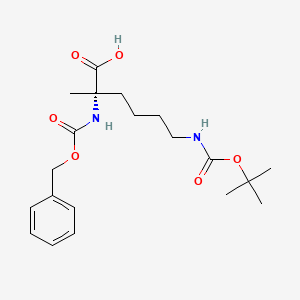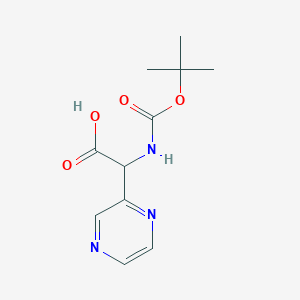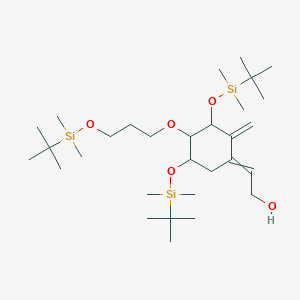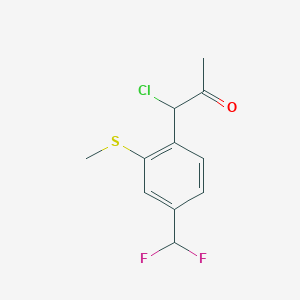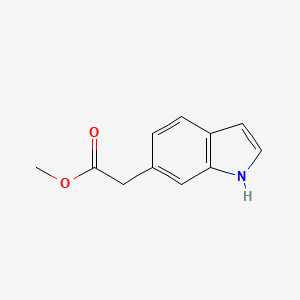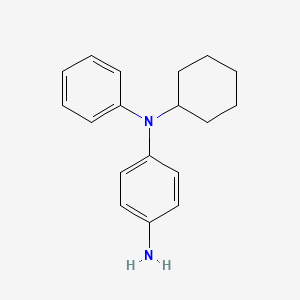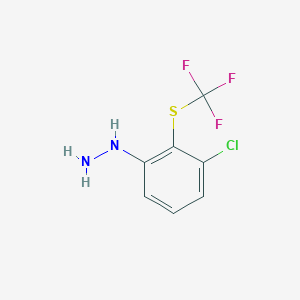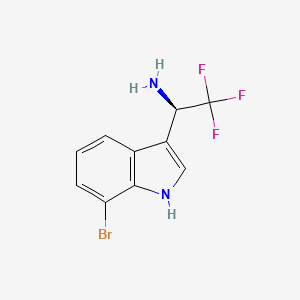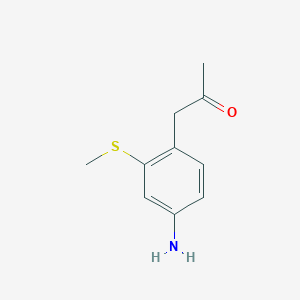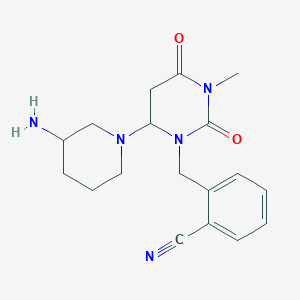
Alogliptin(alogliptine, alogliptina)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alogliptin, also known as alogliptine or alogliptina, is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is primarily used to manage blood sugar levels in patients with type 2 diabetes mellitus. Alogliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alogliptin involves several key steps. One common method starts with the condensation of 6-chloro-3-methyluracil and α-bromotoluoylnitrile to form a key intermediate. This intermediate then undergoes nucleophilic substitution with ®-3-aminopiperidine, followed by salt formation with benzoic acid to yield alogliptin .
Industrial Production Methods: Industrial production of alogliptin often employs environmentally friendly and cost-effective methods. For instance, a preparation method for an alogliptin intermediate, R-3-aminopiperidine dihydrochloride, involves Hoffmann rearrangement reactions under mild conditions using ethanol-water mixtures as solvents. This method is suitable for large-scale production due to its high yield and low cost .
化学反应分析
Types of Reactions: Alogliptin undergoes various chemical reactions, including condensation, nucleophilic substitution, and derivatization reactions. For example, it can react with ninhydrin and phenylacetaldehyde to form a fluorescent pyrrolidone derivative .
Common Reagents and Conditions:
Condensation: 6-chloro-3-methyluracil and α-bromotoluoylnitrile.
Nucleophilic Substitution: ®-3-aminopiperidine.
Derivatization: Ninhydrin and phenylacetaldehyde in Teorell and Stenhagen buffer at pH 6.6.
Major Products:
Condensation Product: Key intermediate for alogliptin synthesis.
Nucleophilic Substitution Product: Alogliptin.
Derivatization Product: Fluorescent pyrrolidone derivative.
科学研究应用
Alogliptin has a wide range of scientific research applications:
Chemistry: Used in the development of novel DPP-4 inhibitors and related compounds.
Biology: Studied for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used to manage type 2 diabetes mellitus.
Industry: Employed in the production of anti-diabetic medications and related pharmaceutical research.
作用机制
Alogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). As a result, there is an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells. This leads to improved glycemic control .
相似化合物的比较
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
Alogliptin stands out for its high selectivity and bioavailability, making it a valuable option in the management of type 2 diabetes mellitus.
属性
分子式 |
C18H23N5O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H23N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3 |
InChI 键 |
LBAMNIHTUKUKJT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


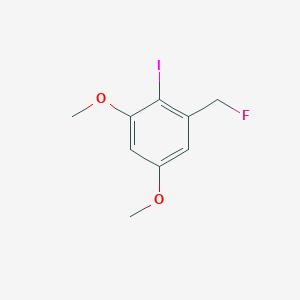
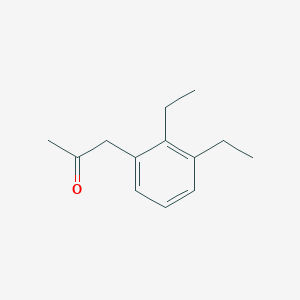
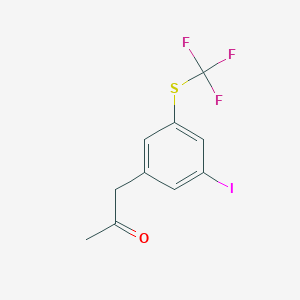
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)

